molecular formula C8H17NO2 B185361 Tert-butyl 3-(methylamino)propanoate CAS No. 143707-72-6

Tert-butyl 3-(methylamino)propanoate

Cat. No.: B185361
CAS No.: 143707-72-6
M. Wt: 159.23 g/mol
InChI Key: QFMOPRNLDIPINY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methylamino)propanoate: is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Mechanism of Action

Target of Action

Tert-butyl 3-(methylamino)propanoate is a chemical compound with the molecular formula C8H17NO2

Action Environment

The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. For this compound, it is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Tert-butyl acrylate and Methylamine: One common method involves the reaction of tert-butyl acrylate with methylamine.

    Industrial Production Methods: Industrial production often involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Properties

IUPAC Name

tert-butyl 3-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2,3)11-7(10)5-6-9-4/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMOPRNLDIPINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143707-72-6
Record name tert-butyl 3-(methylamino)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 33% solution of methylamine in EtOH (62 ml) is cooled to 0°. A solution of tert-butyl acrylate (12.8 g) in EtOH (50 ml) is added dropwise over 2.5 hours. This mixture is allowed to reach room temperature over night. All volatiles are removed under reduced pressure and the residue chromatographed on silicagel using first EtOAc and then EtOAc/MeOH 1:1 as eluent. 7.81 g of a slightly yellow oil are obtained. TLC (silicagel, EtOAc/MeOH 1:1): rf 0.13.
[Compound]
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62 mL
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12.8 g
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50 mL
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EtOAc MeOH
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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